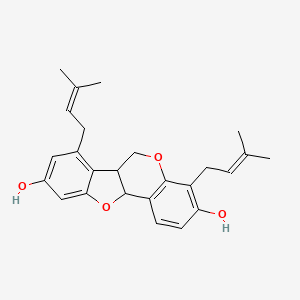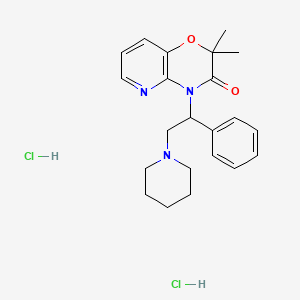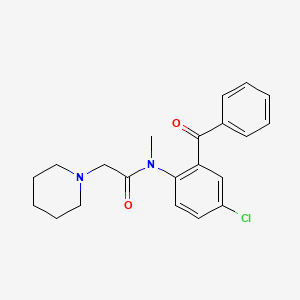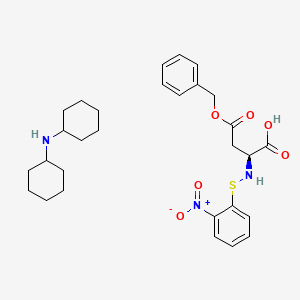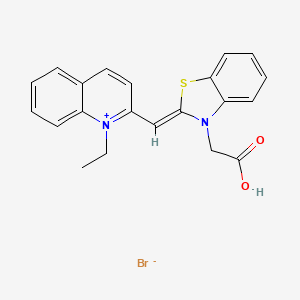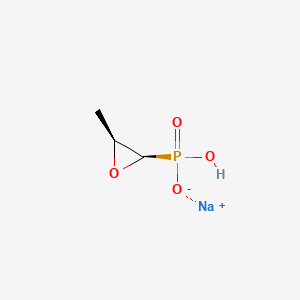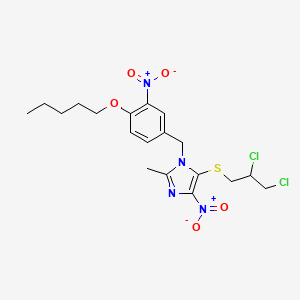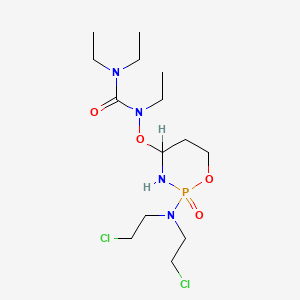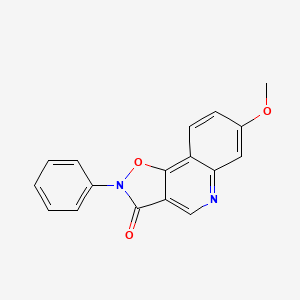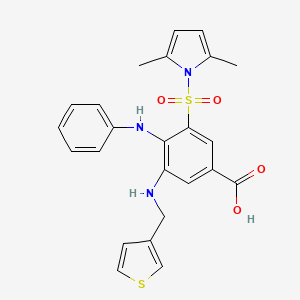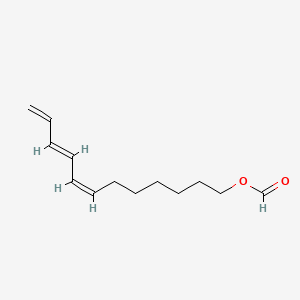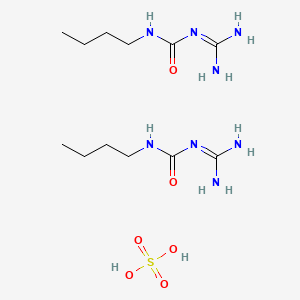
Urea, 1-amidino-3-butyl-, hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylguanylurea semisulfate is a chemical compound with the molecular formula C6H16N4O2S It is a derivative of guanylurea, which is known for its applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylguanylurea semisulfate typically involves the reaction of n-butylamine with guanylurea in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
n-Butylamine+Guanylurea+Sulfuric Acid→n-Butylguanylurea semisulfate
The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product. Industrial production methods may involve scaling up this reaction using large reactors and continuous flow processes to achieve higher efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
n-Butylguanylurea semisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert n-Butylguanylurea semisulfate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
n-Butylguanylurea semisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: n-Butylguanylurea semisulfate is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of n-Butylguanylurea semisulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to n-Butylguanylurea semisulfate include:
- Guanylurea
- n-Butylurea
- n-Butylguanidine
Uniqueness
n-Butylguanylurea semisulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
102434-01-5 |
|---|---|
Molekularformel |
C12H30N8O6S |
Molekulargewicht |
414.49 g/mol |
IUPAC-Name |
1-butyl-3-(diaminomethylidene)urea;sulfuric acid |
InChI |
InChI=1S/2C6H14N4O.H2O4S/c2*1-2-3-4-9-6(11)10-5(7)8;1-5(2,3)4/h2*2-4H2,1H3,(H5,7,8,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
PBOVVFPNJXAMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N=C(N)N.CCCCNC(=O)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


